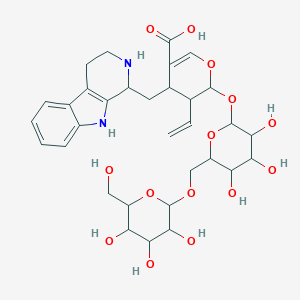![molecular formula C20H20N2O2 B233862 2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is a chemical compound that has been extensively studied in scientific research. It is also known by the name MBPBO and is a potent and selective inhibitor of the dopamine transporter.
作用机制
The mechanism of action of MBPBO is related to its ability to inhibit the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBPBO are related to its ability to modulate the levels of dopamine in the brain. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which can lead to improved cognitive function and motor activity. MBPBO has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which can have an effect on stress and anxiety levels.
实验室实验的优点和局限性
One of the advantages of using MBPBO in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MBPBO is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of MBPBO. One direction is to investigate its potential therapeutic applications in various neurological disorders. Another direction is to study its effects on other neurotransmitter systems and their interactions with dopamine. Additionally, further research is needed to understand the potential toxicity of MBPBO and to develop safer analogs for use in lab experiments.
Conclusion:
In conclusion, MBPBO is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the dopamine transporter and has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential toxicity. There are several future directions for the study of MBPBO, including investigating its therapeutic applications, studying its effects on other neurotransmitter systems, and developing safer analogs for use in lab experiments.
合成方法
The synthesis of MBPBO involves a series of chemical reactions that start with the reaction of 4-methylbenzoyl chloride with piperidine to form 1-(4-methylbenzoyl)piperidine. This compound is then reacted with 2-amino-phenol to produce 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole. The final product is purified using column chromatography.
科学研究应用
MBPBO has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. MBPBO has also been studied for its antidepressant and anxiolytic effects.
属性
产品名称 |
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-14-6-8-16(9-7-14)20(23)22-12-10-15(11-13-22)19-21-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 |
InChI 键 |
WXAXIATYTDZWQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)


![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)


![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)